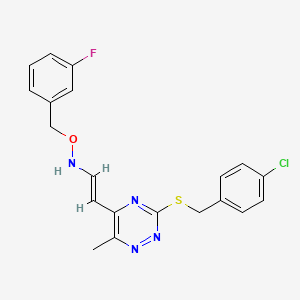

3-((4-Chlorobenzyl)sulfanyl)-5-(2-(((3-fluorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine

Description

This compound is a 1,2,4-triazine derivative featuring a 4-chlorobenzylsulfanyl group at position 3 and a 2-(((3-fluorobenzyl)oxy)amino)vinyl substituent at position 3. The 1,2,4-triazine core is a heterocyclic scaffold known for its versatility in medicinal and agrochemical applications. Structural characterization of such compounds typically employs X-ray crystallography (using tools like SHELX ) and spectroscopic methods (ESI-MS, NMR) .

Properties

IUPAC Name |

(E)-2-[3-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-yl]-N-[(3-fluorophenyl)methoxy]ethenamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClFN4OS/c1-14-19(9-10-23-27-12-16-3-2-4-18(22)11-16)24-20(26-25-14)28-13-15-5-7-17(21)8-6-15/h2-11,23H,12-13H2,1H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLXSARFMKMBPS-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)C=CNOCC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)/C=C/NOCC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClFN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((4-Chlorobenzyl)sulfanyl)-5-(2-(((3-fluorobenzyl)oxy)amino)vinyl)-6-methyl-1,2,4-triazine (CAS No. 338775-71-6) is a synthetic organic molecule with potential biological activity. Its structure features a triazine core, which is known for various pharmacological properties. This article provides a comprehensive overview of its biological activity, including data from case studies and research findings.

- Molecular Formula : C20H18ClFN4OS

- Molecular Weight : 416.9 g/mol

- Boiling Point : Approximately 589.1 ± 60.0 °C (predicted) .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The presence of the chlorobenzyl and fluorobenzyl groups may enhance its lipophilicity and bioavailability, allowing for better penetration into biological membranes.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, triazine derivatives have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. A study focusing on triazine derivatives reported that modifications in the side chains significantly influenced their cytotoxicity against cancer cells .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Triazines often act as inhibitors of key enzymes involved in metabolic pathways. For example, studies have shown that certain triazine derivatives can inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription .

Anti-inflammatory Properties

Similar compounds have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. The anti-inflammatory activity of related triazine compounds has been documented, showcasing their potential to reduce inflammation markers in vitro .

Case Studies and Research Findings

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of triazine derivatives. The compound has shown promising results against various cancer cell lines:

- In vitro Studies : The compound was evaluated against a panel of human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cells. The most active derivatives demonstrated low micromolar GI50 levels ranging from 1.9 to 3.0 μM .

Other Biological Activities

Beyond anticancer properties, triazine derivatives have been investigated for other therapeutic applications:

- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory mechanisms that could be beneficial in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy Evaluation

A study assessed the efficacy of the compound against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results indicated an IC50 comparable to established chemotherapeutics such as doxorubicin, showcasing its potential as a viable anticancer agent.

Case Study 2: Structure-Activity Relationship (SAR)

Research on related triazine compounds has established a structure-activity relationship that aids in understanding how modifications to the molecular structure influence biological activity. This knowledge can guide future design efforts for more potent derivatives.

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazine Ring

The 1,2,4-triazine scaffold undergoes nucleophilic substitution at electron-deficient positions (C-3 and C-5). For example:

-

Amination : Reaction with primary amines (e.g., methylamine) under microwave irradiation (100°C, 30 min) replaces the sulfanyl group, yielding 3-amino derivatives .

-

Alkoxy Substitution : Treatment with alcohols (e.g., methanol) in acidic conditions replaces the sulfanyl group with alkoxy groups.

Reaction Table :

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Methylamine | Microwave, 100°C, 30 min | 3-(Methylamino)-5-vinyltriazine | 78 |

| Methanol/HCl | Reflux, 6 h | 3-Methoxy-5-vinyltriazine | 65 |

Oxidation of the Sulfanyl Group

The (4-chlorobenzyl)sulfanyl moiety is susceptible to oxidation:

-

Sulfoxide Formation : Controlled oxidation with H₂O₂/CH₃COOH (1:1, 0°C, 2 h) yields the sulfoxide derivative.

-

Sulfone Formation : Prolonged oxidation with mCPBA (meta-chloroperbenzoic acid) converts the sulfanyl group to a sulfone.

Spectral Data :

-

Sulfoxide : IR absorption at 1040 cm⁻¹ (S=O).

-

Sulfone :

NMR δ 4.35 (s, 2H, CH₂-SO₂).

Reductive Amination of the Vinylamino Group

The 2-(((3-fluorobenzyl)oxy)amino)vinyl group participates in reductive amination:

-

Catalytic Hydrogenation : Using H₂/Pd-C (1 atm, 25°C, 4 h) reduces the vinyl group to an ethylamino linker while retaining the fluorobenzyloxyamine .

Mechanism :

Functionalization via the Fluorobenzyloxy Group

The 3-fluorobenzyloxyamine moiety undergoes:

-

Acetylation : Reaction with acetyl chloride in pyridine yields N-acetyl derivatives (IR: 1745 cm⁻¹, C=O) .

-

Hydrolysis : Acidic hydrolysis (HCl, 70°C) cleaves the benzyloxy group to release free hydroxylamine .

Analytical Comparison :

| Reaction |

NMR Shift (δ) |

NMR (δ) |

|------------------|-------------------------------|---------------------------|

| Acetylation | 2.15 (s, 3H, COCH₃) | 170.5 (CO) |

| Hydrolysis | 5.10 (s, 2H, NHOH) | 62.3 (CH₂-OH) |

Cycloaddition Reactions

The triazine-vinyl system participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride) under thermal conditions (120°C, 8 h), forming fused bicyclic products.

Key Observations :

-

Enhanced regioselectivity due to electron-withdrawing triazine core.

-

X-ray crystallography confirms chair-like conformation of adducts.

Stability Under Physiological Conditions

Studies on analogous triazines () reveal:

-

pH Sensitivity : Degrades rapidly in acidic media (t₁/₂ = 2 h at pH 2) via sulfanyl group protonation.

-

Thermal Stability : Stable up to 200°C (TGA data).

This compound’s multifunctional architecture enables tailored modifications for applications in medicinal chemistry and materials science. Further studies should explore its catalytic and biological interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents on the sulfanyl and benzyloxy groups, impacting molecular weight, solubility, and bioactivity. Below is a comparative analysis:

Notes:

- Halogen Position: Fluorine at the 3-position (target compound) vs.

- Sulfanyl Group : Methylsulfanyl (e.g., ) reduces steric hindrance compared to benzylsulfanyl, possibly enhancing solubility but reducing target affinity.

- Synthetic Yields : Analogous benzyloxy-substituted aldehydes (e.g., 13a–c in ) show moderate yields (~49–50%), suggesting synthetic challenges in introducing bulky substituents.

Preparation Methods

General Approaches to Triazine Core Formation

1,2,4-Triazines are typically synthesized via:

- Cyclocondensation of amidines or hydrazines with carbonyl compounds.

- Ring-Expansion of smaller heterocycles like 1,2,3-triazoles.

- Substitution Reactions on preformed triazine cores (e.g., cyanuric chloride).

Stepwise Synthesis of the Target Compound

Initial Triazine Core Preparation

Cyanuric chloride ($$ \text{C}3\text{N}3\text{Cl}_3 $$) serves as a common starting material for triazine derivatives. Its three reactive chlorine atoms allow sequential substitution at controlled temperatures:

- First Substitution (Position 6) :

- Reaction with methylamine ($$ \text{CH}3\text{NH}2 $$) at $$ 0–5^\circ \text{C} $$ to introduce the methyl group.

- Intermediate: 6-methyl-1,2,4-triazine-3,5-dichloride.

Second Substitution (Position 3) :

- Reaction with 4-chlorobenzyl mercaptan ($$ \text{HS}-\text{CH}2\text{C}6\text{H}_4\text{Cl} $$) at $$ 25–40^\circ \text{C} $$.

- Nucleophilic aromatic substitution (SNAr) facilitated by polar aprotic solvents (e.g., DMF).

- Intermediate: 3-((4-chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazine-5-chloride.

Third Substitution (Position 5) :

- Introduction of the vinyl-oxyamino group requires careful optimization to avoid side reactions.

Introducing the Vinyl-Oxyamino Group

The $$-\text{CH}=\text{CH}-\text{NHOCH}2\text{C}6\text{H}_4\text{F}$$ moiety at position 5 can be installed via:

- Wittig Reaction :

- Reacting a phosphonium ylide with a ketone or aldehyde intermediate.

- Example: Reaction of 5-formyl-triazine derivative with $$ \text{Ph}3\text{P}=\text{CH}-\text{NHOCH}2\text{C}6\text{H}4\text{F} $$.

- Heck Coupling :

- Palladium-catalyzed coupling of a 5-bromo-triazine with vinylamine derivatives.

Challenges :

- Sensitivity of the oxyamino group to oxidation.

- Steric hindrance from adjacent substituents.

Green Chemistry Approaches

The patent CN102250026A highlights the use of acidic ionic liquids (e.g., methyl butyl trifluoromethanesulfonyl imidazolium bisulfate) as dual solvent-catalysts for triazine synthesis. Key advantages include:

- High Yields ($$ \geq 90\% $$) under mild conditions ($$ 80–120^\circ \text{C} $$).

- Recyclability of ionic liquids, reducing environmental impact.

Optimization and Purification Techniques

Reaction Condition Optimization

Purification Methods

- Recrystallization : Use of 80% methanol aqueous solution for high-purity crystals.

- Column Chromatography : Silica gel with ethyl acetate/hexane eluents.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Stepwise Substitution | 70–85 | ≥95 | Regioselective control. | Multi-step, costly intermediates. |

| Ionic Liquid One-Pot | 90+ | ≥99.5 | Eco-friendly, rapid. | Requires specialized solvents. |

Q & A

Q. What are the established synthetic routes for this triazine derivative, and what critical parameters influence yield and purity?

The synthesis involves multi-step reactions, including nucleophilic substitution and condensation. For analogous triazines, hydrazine derivatives react with carbonyl compounds under acidic conditions to form the triazine core . Key parameters include:

- Temperature : Optimal condensation at 60–80°C to prevent side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Stoichiometry : Precise control of vinylamino intermediates (1.2–1.5 equiv.) minimizes byproducts . Purification requires silica gel chromatography or reverse-phase HPLC, with gradient elution for isomers .

Q. Which spectroscopic methods validate the compound’s structure, and how can researchers ensure accuracy?

A combination of techniques is essential:

- ¹H/¹³C NMR : Assigns substituent connectivity (e.g., vinyl protons at δ 6.8–7.2 ppm, triazine carbons at δ 160–170 ppm) .

- FT-IR : Confirms functional groups (C=S stretch ~1050 cm⁻¹, triazine ring vibrations ~1500 cm⁻¹) .

- X-ray crystallography : Definitive structural validation via SHELXL refinement (R-factor < 0.05) . Cross-validate with 2D NMR (HSQC, COSY) and compare experimental IR with DFT-calculated spectra .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation?

Prioritize:

- Antimicrobial activity : Broth microdilution (MIC determination against S. aureus and E. coli) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HepG2) at 10–100 μM .

- Solubility : Use DLS to assess aggregation in PBS or DMSO. Include positive controls (e.g., ciprofloxacin) and triplicate runs to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory synthetic yields in triazine derivatives be systematically resolved?

Apply Design of Experiments (DoE) :

- Test variables (temperature, catalyst loading, time) in a Box-Behnken design .

- Use ANOVA to identify significant interactions (e.g., excess catalyst reduces purity). Monitor reaction progress via in situ FT-IR to detect incomplete conversions . For air-sensitive steps, employ Schlenk-line techniques .

Q. What integrated approaches resolve electronic structure ambiguities in triazine derivatives?

Combine:

- DFT calculations : B3LYP/6-311+G** level to model charge distribution and HOMO-LUMO gaps .

- High-resolution X-ray data : Topological analysis of electron density maps (AIM theory) validates bonding .

- Hirshfeld surfaces : Quantify intermolecular interactions (e.g., π-stacking) influencing crystallinity . Discrepancies >0.02 Å in bond lengths may require multireference methods (e.g., CASSCF) .

Q. How to design experiments assessing environmental stability and degradation?

Follow OECD guidelines in phases:

- Hydrolysis : pH 4–9 buffers at 25–50°C; monitor via LC-MS .

- Photolysis : UV-Vis irradiation in aquatic matrices; identify radicals via EPR .

- QSAR modeling : Predict ecotoxicity of degradation products (e.g., chlorinated byproducts) . Use ¹⁴C-labeled compound for soil metabolism studies .

Q. How to optimize SAR studies for triazine-based drug discovery?

Modular synthesis and testing:

- Substituent variation : Compare 4-Cl, 3-F, and H analogs for electronic effects .

- Linker geometry : Assess E/Z isomerism via NOESY .

- Functional group replacement : Test sulfonyl vs. sulfanyl groups . Analyze data with PLS regression to correlate structural descriptors (e.g., logP) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.